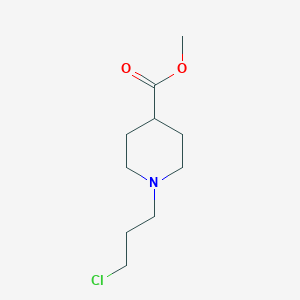

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate

Description

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate (CAS: 1423033-92-4) is a piperidine derivative characterized by a methyl ester group at the 4-position of the piperidine ring and a 3-chloropropyl substituent at the 1-position. Its hydrochloride salt form has a molecular weight of 256.17 g/mol and a purity of ≥98% . The compound’s structure combines a heterocyclic amine backbone with halogenated and ester functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry. Notably, its chloropropyl chain enhances reactivity in alkylation or cross-coupling reactions, while the ester group allows for further functionalization via hydrolysis or transesterification.

Properties

IUPAC Name |

methyl 1-(3-chloropropyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAGDBPLWSDTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine-4-Carboxylate Derivatives

The most direct route involves alkylating the nitrogen atom of methyl piperidine-4-carboxylate with 3-chloropropyl chloride or bromide. This method leverages the nucleophilicity of the secondary amine in piperidine, typically conducted in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). A base such as potassium carbonate is employed to neutralize hydrogen chloride generated during the reaction.

Representative Procedure :

-

Reactants : Methyl piperidine-4-carboxylate (1.0 equiv), 3-chloropropyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Reflux in THF at 65°C for 12–18 hours.

-

Workup : Filtration to remove salts, solvent evaporation, and purification via silica gel chromatography.

Yield : 68–75% (isolated as free base or hydrochloride salt).

Key Considerations:

Esterification Followed by Alkylation

Alternative routes begin with piperidine-4-carboxylic acid, where esterification precedes alkylation. This two-step approach avoids handling the free acid during alkylation, improving stability and yield.

Step 1: Fischer Esterification

Piperidine-4-carboxylic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄ or HCl):

Conditions : Reflux for 6–8 hours, yielding >90% ester.

Step 2: N-Alkylation

Identical to Section 1.1, using the ester from Step 1.

Advanced Methodologies

Microwave-Assisted Synthesis

Recent adaptations use microwave irradiation to accelerate alkylation. A protocol from the Royal Society of Chemistry demonstrates a 40% reduction in reaction time (4–6 hours) with comparable yields (70–72%).

Conditions :

Characterization and Quality Control

Spectroscopic Data

Critical characterization data from PubChem and synthetic studies include:

Purity Optimization

-

Recrystallization : The hydrochloride salt (CAS 71757585) is purified via ethanol/water mixtures, achieving >98% purity.

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves nonpolar byproducts.

Industrial-Scale Considerations

Cost-Effective Raw Materials

Patent CN102887854B highlights the use of bulk piperidine-4-carboxylic acid (≤$50/kg) and 3-chloropropyl chloride (≤$30/kg) to maintain low production costs.

Emerging Trends and Challenges

Green Chemistry Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

Hydrolysis: 1-(3-chloropropyl)piperidine-4-carboxylic acid.

Reduction: 1-(3-hydroxypropyl)piperidine-4-carboxylate.

Scientific Research Applications

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.

Chemical Biology: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Industrial Chemistry: It is employed in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as neurotransmitter receptors or enzymes. The 3-chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates Methyl 1-(3-chloropropyl)piperidine-4-carboxylate against analogous compounds in terms of structural features, physicochemical properties, and applications.

Substituent-Driven Comparisons

Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Structural Differences: Replaces the chloropropyl group with a phenylethyl substituent and introduces a phenylpropanoylamino group at the 4-position. However, the absence of a halogen reduces electrophilicity, limiting its utility in nucleophilic substitution reactions .

Ethyl 3-chloropyridazine-4-carboxylate (CAS: 1445-54-1)

- Structural Differences : Substitutes the piperidine ring with a pyridazine heterocycle and uses an ethyl ester instead of a methyl ester.

- Implications : The pyridazine ring’s electron-deficient nature enhances reactivity in Diels-Alder reactions, while the ethyl ester may offer slower hydrolysis kinetics compared to the methyl ester in the target compound .

Halogen and Ester Variants

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS: 1186663-32-0)

- Structural Differences : Replaces the chloropropyl and ester groups with a fluorine atom and a carboxylic acid.

- Implications : The carboxylic acid moiety enables direct conjugation with amines or alcohols, bypassing the need for ester hydrolysis. The fluorine atom increases metabolic stability but reduces electrophilic reactivity compared to chlorine .

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

- Structural Differences : Features a chloropyridine ring conjugated to an acrylate ester, lacking the piperidine backbone.

- Implications : The extended conjugation system allows for UV-vis activity, useful in photochemical studies, but the absence of a piperidine ring limits its utility as a chiral building block in alkaloid synthesis .

Biological Activity

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate has the molecular formula C10H19Cl2NO2 and a molecular weight of 256.17 g/mol. The compound features a piperidine ring substituted with a chloropropyl group and an ester functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic system:

- Dopamine Reuptake Inhibition : Similar compounds have shown selectivity for inhibiting dopamine reuptake, suggesting that Methyl 1-(3-chloropropyl)piperidine-4-carboxylate may enhance dopaminergic signaling by preventing dopamine from being reabsorbed into neurons. This mechanism is significant in the context of disorders such as depression and schizophrenia.

- Enzyme Interaction : The compound may also inhibit cholinesterases, which are enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. Methyl 1-(3-chloropropyl)piperidine-4-carboxylate could potentially act against various cancer cell lines due to its structural similarities to other known anticancer agents:

- Cell Lines Tested : Compounds similar to Methyl 1-(3-chloropropyl)piperidine-4-carboxylate have demonstrated cytotoxic effects in multiple myeloma and acute myeloid leukemia cell lines .

- Mechanisms of Action : The cytotoxic effects are often linked to apoptosis induction and disruption of cellular signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives, including Methyl 1-(3-chloropropyl)piperidine-4-carboxylate, and evaluated their biological activities. The results indicated that modifications to the piperidine structure could enhance solubility and bioactivity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interactions between synthesized compounds and target proteins. These studies provide insights into how structural variations influence biological activity .

Summary of Biological Activities

Q & A

Q. What are the common synthetic strategies for preparing methyl 1-(3-chloropropyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A nucleophilic substitution reaction between methyl piperidine-4-carboxylate and 1-bromo-3-chloropropane is a plausible route, analogous to methods used for ethyl 1-(2-chloroethyl)piperidine-4-carboxylate synthesis . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.

- Base choice : Organic bases (e.g., DIPEA) minimize side reactions compared to inorganic bases.

- Temperature : Moderate heating (40–60°C) balances reaction rate and selectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials .

Q. How can researchers ensure purity and characterize the compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry and substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methyl ester at δ 3.6–3.7 ppm) .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to monitor purity (>95%) .

- Impurity Profiling : Co-synthesize known impurities (e.g., methyl 1-methyl-4-phenylpiperidine-4-carboxylate) as reference standards for cross-validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks, as piperidine derivatives may exhibit acute toxicity (Category 4) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for coupling or functionalization of the piperidine ring be elucidated?

- Methodological Answer :

- Amide Coupling : Use EDCI/HOBt in dry acetonitrile to activate carboxylic acid intermediates, enabling conjugation with amines or sulfonamides .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., O-acylisourea from EDCI) and optimize stoichiometry .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for nucleophilic substitution or ring-opening reactions .

Q. What strategies resolve contradictions in reported yields for alkylation reactions of piperidine derivatives?

- Methodological Answer :

- Steric Effects : Longer alkyl chains (e.g., 3-chloropropyl vs. 2-chloroethyl) increase steric hindrance, requiring higher temperatures or prolonged reaction times .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) may reduce byproduct formation in alkylation steps compared to DMF .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. How can stereochemical outcomes be controlled and verified during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if racemization occurs .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction data (e.g., CCDC deposition) .

- Circular Dichroism (CD) : Correlate Cotton effects with stereoisomerism for non-crystalline samples .

Q. What methodologies address poor solubility of piperidine carboxylates in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.